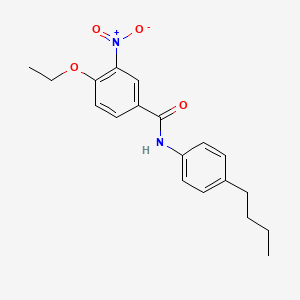![molecular formula C17H24N2O2 B5216833 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine](/img/structure/B5216833.png)
4-[4-(1-piperidinylcarbonyl)benzyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(1-piperidinylcarbonyl)benzyl]morpholine, also known as PBCM, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. PBCM is a morpholine derivative that has a piperidine ring attached to a benzyl group, making it a unique and versatile molecule with various applications.
Mecanismo De Acción
The mechanism of action of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine is not fully understood, but it is believed to act on various molecular targets such as enzymes, receptors, and ion channels. 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress. 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine is its versatility as a molecule, which allows it to be used in various fields of scientific research. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. One limitation of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for the study of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine. One direction is the development of more efficient synthesis methods that can produce 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine in larger quantities. Another direction is the study of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine's potential as a therapeutic agent for other diseases such as multiple sclerosis and Huntington's disease. Additionally, the study of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine's mechanism of action and its molecular targets could lead to the development of more effective drugs with fewer side effects.
Conclusion:
In conclusion, 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine is a unique and versatile molecule that has shown promising results in the field of scientific research. Its potential as a therapeutic agent for various diseases makes it an important molecule to study. While there are still many questions to be answered about 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine's mechanism of action and its potential as a therapeutic agent, the future looks bright for this promising molecule.
Métodos De Síntesis
The synthesis of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine involves the reaction of morpholine with 4-(1-piperidinylcarbonyl)benzyl chloride in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid that can be purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has been studied for its potential as a therapeutic agent in various fields of scientific research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has also been studied for its potential as a neuroprotective agent and as an anti-inflammatory drug.
Propiedades
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(19-8-2-1-3-9-19)16-6-4-15(5-7-16)14-18-10-12-21-13-11-18/h4-7H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCLCZVANDDMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Morpholin-4-ylmethyl-phenyl)-piperidin-1-yl-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5216761.png)
![2-[benzyl(2,6-difluorobenzyl)amino]ethanol](/img/structure/B5216778.png)
![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5216788.png)
![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5216800.png)
![ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5216804.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5216808.png)

![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B5216827.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216838.png)
![3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B5216846.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)
![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)
![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)